Schisandrin B
Overview
Description
Schisandrin B is a bioactive lignan compound predominantly found in the fruit of the traditional Chinese medicinal plant Schisandra chinensis. This compound has garnered significant attention due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, cardioprotective, and neuroprotective effects . This compound has been used in traditional medicine for centuries and continues to be a subject of extensive scientific research.
Mechanism of Action
Schisandrin B, also known as Schizandrin B, is a bioactive compound derived from the traditional medicinal plant Schisandra chinensis . This compound has been recognized for its diverse pharmacological properties, including antioxidant, anti-inflammatory, cardioprotective, and neuroprotective effects .
Target of Action
This compound primarily targets several key proteins and receptors in the body. It has been shown to target the cannabinoid 2 receptor in Kupffer cells , glycine receptors , Nav1.7 channels , and Cav2.2 channels . These targets play crucial roles in various biological processes, including cell proliferation, apoptosis, and ion channel regulation .
Mode of Action
This compound interacts with its targets to induce a range of cellular changes. For instance, it has been shown to inhibit the activation of NLRP3 within the inflammasome and the Janus Kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) inflammatory pathway . It also induces the activation of the PI3K/Akt pathway and concurrently inhibits NOX2 expression . These interactions result in various downstream effects, such as the induction of apoptosis and cell cycle arrest .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to trigger apoptosis , arrest the cell cycle , induce oxidative stress , modulate autophagy , and disrupt essential signaling pathways , notably MAPK , PI3K/Akt , and NF-κB . Additionally, it has been shown to bolster the myocardial antioxidant-reducing response , thereby mitigating the impact of oxygen free radicals .
Pharmacokinetics
The bioavailability of this compound is largely affected by hepatic and intestinal first-pass metabolism, which limits its clinical efficacy . It exhibits a swift absorption and elimination profile in vivo, with a T max of 2.07 hours and a half-life (t 1/2) of 9.48 hours .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been reported to increase the level of superoxide dismutase (SOD) in cells , inhibit lipid peroxidation , and reduce lactate dehydrogenase and malondialdehyde , thereby directly removing free radicals and playing an antioxidant role . It also has the capacity to target cancer stem cells and mitigate multi-drug resistance specifically .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in an LPS-induced inflammatory environment, this compound has been found to promote the proliferation, growth, and migration of cells, reduce apoptosis, balance mitochondrial fusion and division, stabilize mitochondrial membrane potential, and promote mitochondrial activity .
Biochemical Analysis
Biochemical Properties
Schisandrin B plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism . Additionally, it interacts with proteins such as heat shock proteins (HSPs), enhancing their expression and thereby providing cellular protection against stress . This compound also modulates the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx), contributing to its antioxidant properties .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been reported to induce apoptosis in cancer cells by activating the mitochondrial pathway . In normal cells, this compound enhances cell survival by upregulating antioxidant defenses and reducing oxidative stress . Furthermore, this compound influences cell signaling pathways, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense mechanisms . It also affects gene expression by modulating transcription factors and epigenetic modifications .
Molecular Mechanism
The molecular mechanism of this compound involves multiple pathways. At the molecular level, this compound binds to and inhibits the activity of specific enzymes, such as cytochrome P450 . It also activates the Nrf2 pathway, leading to the upregulation of antioxidant genes and proteins . This compound’s interaction with heat shock proteins enhances their expression, providing cellular protection against stress . Additionally, this compound modulates gene expression through epigenetic modifications, such as histone acetylation and DNA methylation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable and maintains its bioactivity over extended periods . Its effects on cellular function can vary depending on the duration of exposure. For example, short-term exposure to this compound may enhance antioxidant defenses, while long-term exposure could lead to adaptive responses and changes in cellular metabolism . Additionally, this compound’s stability and degradation can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as antioxidant and anti-inflammatory properties . At high doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity . Studies have shown that the threshold for these adverse effects is dose-dependent, and careful consideration of dosage is essential for its therapeutic use .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing drug metabolism and detoxification processes . This compound also affects metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in lipid metabolism . Additionally, it influences metabolite levels, contributing to its overall pharmacological effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its pharmacological effects . The transport and distribution of this compound are crucial for its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can localize to specific compartments or organelles, such as the mitochondria and nucleus . This localization is often mediated by targeting signals or post-translational modifications . The subcellular distribution of this compound influences its interactions with biomolecules and its overall pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Schisandrin B can be synthesized through various methods, including ultrasonic extraction and a combination of ultrasonic and microwave techniques. The macroporous resin method is often used to purify the extract initially . These methods ensure the efficient extraction and purification of this compound from Schisandra chinensis.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction processes. The fruit of Schisandra chinensis is harvested, dried, and subjected to extraction using solvents such as methanol and water. The extract is then purified using techniques like macroporous resin chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Schisandrin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered pharmacological activities.
Scientific Research Applications
Schisandrin B has a wide range of scientific research applications, including:
Chemistry:
- Used as a model compound for studying lignan biosynthesis and metabolism.
- Employed in the synthesis of novel derivatives with potential therapeutic applications.
Biology:
- Investigated for its role in modulating cellular signaling pathways and gene expression.
- Studied for its effects on cellular apoptosis and proliferation.
Medicine:
- Explored for its potential as an anti-cancer agent, particularly in the treatment of lung, gastric, and colorectal cancers .
- Used in the development of neuroprotective and cardioprotective therapies.
Industry:
- Incorporated into dietary supplements and herbal formulations for its health benefits.
- Utilized in the cosmetic industry for its antioxidant properties.
Comparison with Similar Compounds
Schisandrin B is one of several bioactive lignans found in Schisandra chinensis. Similar compounds include:
Schisandrin A: Exhibits similar antioxidant and anti-inflammatory properties but differs in its specific molecular targets and pathways.
Schisantherin A and B: Known for their hepatoprotective and neuroprotective effects.
Deoxyschisandrin: Shares antioxidant properties but has distinct pharmacokinetic profiles.
Gomisin A: Noted for its immunomodulatory and anti-cancer activities.
This compound stands out due to its dual positive allosteric modulation of GABAA and glycine receptors, which is not commonly observed in other lignans .
Properties
IUPAC Name |
(9R,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3/t12-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZKSTLPRTWFEV-OLZOCXBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@H]1C)OC)OC)OC)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10231747 | |
Record name | (+)-Schisandrin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10231747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61281-37-6, 69176-52-9, 82467-52-5 | |
Record name | gamma-Schizandrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061281376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gomisin N | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069176529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Schisandrin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082467525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Schisandrin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10231747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SCHISANDRIN B, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02XA4X3KZW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | GOMISIN N | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKO6O75Z5V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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